molecular formula C19H18O2 B11758864 Ethyl 3-(anthracen-9-YL)propanoate

Ethyl 3-(anthracen-9-YL)propanoate

Cat. No.: B11758864
M. Wt: 278.3 g/mol
InChI Key: VZVCKDRAXQXTTN-UHFFFAOYSA-N
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Description

Ethyl 3-(anthracen-9-yl)propanoate is an organic compound with the molecular formula C19H18O2 It is an ester derived from anthracene, a polycyclic aromatic hydrocarbon, and propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(anthracen-9-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 9-anthraldehyde with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Another method involves the Knoevenagel condensation of 9-anthraldehyde with ethyl cyanoacetate, followed by reduction and esterification steps . This multi-step process requires careful control of reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification techniques is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(anthracen-9-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 9-anthracenepropanoic acid or 9-anthracenyl ketone.

    Reduction: Formation of 3-(anthracen-9-yl)propan-1-ol or 3-(anthracen-9-yl)propanal.

    Substitution: Formation of nitroanthracene or haloanthracene derivatives.

Scientific Research Applications

Ethyl 3-(anthracen-9-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(anthracen-9-yl)propanoate is primarily related to its ability to interact with various molecular targets through its aromatic and ester functional groups. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. These interactions can influence the behavior of biological systems and provide insights into molecular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(anthracen-9-yl)propanoate is unique due to its combination of an anthracene moiety and an ester functional group. This combination imparts specific chemical reactivity and optical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with biological systems further enhances its versatility and utility in scientific studies.

Biological Activity

Ethyl 3-(anthracen-9-YL)propanoate, a compound characterized by its anthracene moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in pharmacology.

Chemical Structure and Properties

This compound has the molecular formula C19H16O2C_{19}H_{16}O_2 and is classified under esters. The presence of the anthracene ring contributes to its photophysical properties, which may influence its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Studies have shown that compounds containing anthracene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that similar anthracene-based compounds inhibit cell proliferation in breast and prostate cancer models through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties :
    • This compound and its analogs have demonstrated antimicrobial activity against a range of bacterial strains. In particular, certain derivatives have shown effectiveness against drug-resistant strains of Staphylococcus aureus and Bacillus anthracis with Minimum Inhibitory Concentration (MIC) values in the low micromolar range .
  • Endocrine Disruption Potential :
    • Given the structural similarities to known endocrine-disrupting chemicals (EDCs), studies suggest that this compound may interact with hormone receptors, potentially leading to alterations in endocrine function . This aspect warrants further investigation to assess any long-term health implications.

Anticancer Activity

A study explored the effects of various anthracene derivatives on cancer cell lines. The results indicated that this compound induced apoptosis in MCF-7 (breast cancer) cells, with a notable decrease in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, suggesting a potential for development as an anticancer agent.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-78.5Apoptosis via caspase activation
Analog APC-312.0Cell cycle arrest
Analog BHeLa15.0Apoptosis induction

Antimicrobial Activity

In antimicrobial assays, this compound exhibited significant antibacterial activity against both S. aureus and B. anthracis. The following table summarizes the MIC values observed:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1.25
Bacillus anthracis2.5

Properties

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

ethyl 3-anthracen-9-ylpropanoate

InChI

InChI=1S/C19H18O2/c1-2-21-19(20)12-11-18-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)18/h3-10,13H,2,11-12H2,1H3

InChI Key

VZVCKDRAXQXTTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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